molecular formula C8H12N2O B128869 2-(Methyl(pyridin-2-yl)amino)ethanol CAS No. 122321-04-4

2-(Methyl(pyridin-2-yl)amino)ethanol

Cat. No. B128869
CAS RN: 122321-04-4
M. Wt: 152.19 g/mol
InChI Key: MWGKOPUDDQZERY-UHFFFAOYSA-N
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Description

“2-(Methyl(pyridin-2-yl)amino)ethanol” is a chemical compound with the molecular formula C8H12N2O . It has a molecular weight of 152.2 and is a liquid at room temperature .


Synthesis Analysis

While specific synthesis methods for “2-(Methyl(pyridin-2-yl)amino)ethanol” were not found in the search results, a related compound, 2-(pyridin-2-yl)ethanol, has been reported to react with aryl and alkenyl chlorides in palladium-catalyzed reactions .


Molecular Structure Analysis

The InChI code for “2-(Methyl(pyridin-2-yl)amino)ethanol” is 1S/C8H12N2O/c1-10(6-7-11)8-4-2-3-5-9-8/h2-5,11H,6-7H2,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“2-(Methyl(pyridin-2-yl)amino)ethanol” has a density of 1.1±0.1 g/cm³ . Its boiling point is 298.7±20.0 °C at 760 mmHg . The compound has a vapor pressure of 0.0±0.7 mmHg at 25°C and an enthalpy of vaporization of 56.9±3.0 kJ/mol . The flash point is 134.5±21.8 °C .

Scientific Research Applications

Proteomics Research

2-(Methyl(pyridin-2-yl)amino)ethanol: is utilized in proteomics research as a biochemical reagent . It plays a crucial role in the study of protein expression, function, and interactions. The compound’s unique structure allows it to interact with various proteins, aiding in the identification and quantification of proteins within a complex biological sample.

Synthesis of PPD Analogues

This compound is employed in the synthesis of para-phenylenediamine (PPD) analogues . PPD analogues are significant due to their application in developing new dyes, pigments, and polymers with enhanced properties such as stability and colorfastness.

Trypanocidal Activity

In medicinal chemistry, 2-(Methyl(pyridin-2-yl)amino)ethanol is used to prepare compounds that exhibit potent trypanocidal activity . These compounds are crucial in the fight against diseases like trypanosomiasis, which affect millions of people worldwide.

Flow Chemistry Applications

The compound is synthesized using a bench-top continuous flow setup, which is a greener alternative to conventional batch reaction protocols . This method is advantageous for producing α-methylated pyridines with high selectivity and yield, which are valuable in various industries, including fine chemicals and polymers.

Palladium-Catalyzed Reactions

2-(Methyl(pyridin-2-yl)amino)ethanol: derivatives are reactive in palladium-catalyzed coupling reactions . These reactions are pivotal in organic synthesis, allowing for the creation of complex molecules through the substitution of chloro groups with a 2-pyridylmethyl group.

Protecting Group for Carboxylic Acids

The compound serves as an effective protecting group for carboxylic acids during polymerization processes . It can be selectively removed either chemically under alkaline conditions or thermally, while remaining stable under acidic conditions and resisting catalysis.

Safety and Hazards

The compound is classified as dangerous with hazard statements H301-H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if swallowed, immediately calling a poison center or doctor (P301+P310). If in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

2-[methyl(pyridin-2-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-10(6-7-11)8-4-2-3-5-9-8/h2-5,11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGKOPUDDQZERY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353237
Record name 2-[Methyl(pyridin-2-yl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methyl(pyridin-2-yl)amino)ethanol

CAS RN

122321-04-4
Record name 2-[N-Methyl-N-(2-pyridyl)amino]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122321-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[Methyl(pyridin-2-yl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanol, 2-(methyl-2-pyridinylamino)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.493
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-chloropyridine (12 g) and 2-(methylamino)ethanol (100 ml) are stirred under nitrogen at 120° C. for 18 hours. Cool to room temperature and then pour into iced water (250 ml). Extract with ethyl acetate (2×200 ml). Dry over sodium sulfate. Filter. Evaporate to dryness. The crude product is distilled in vacuo to give 10.3 g of N-methyl-N-(2-pyridinyl)-2-aminoethanol, boiling at 110° C./1.0 mmHg.
Quantity
12 g
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100 mL
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Reaction Step One
Name
Quantity
250 mL
Type
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Reaction Step Two

Synthesis routes and methods II

Procedure details

The reaction of 2-chloropyridine with 2-(N-methyl amino)ethanol provides 2-(N-methyl-N-(2-pyridyl)amino)ethanol (II), which on coupling reaction with 4-fluorobenzaldehyde (III) in an aprotic polar solvent with an alkali metal hydroxide or an alkali metal alkoxide as base yields 4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzaldehyde (IV) with an 88% yield (Reaction I).
Quantity
0 (± 1) mol
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Reaction Step One
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0 (± 1) mol
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the improved synthesis methods for 2-(Methyl(pyridin-2-yl)amino)ethanol and why are they advantageous?

A1: Two improved synthesis methods have been reported []:

    Q2: How is the structure of the synthesized 4-[2-(methyl-pyridin-2-yl-amino)-ethoxy]-benzaldehyde confirmed?

    A2: The structure of the synthesized 4-[2-(methyl-pyridin-2-yl-amino)-ethoxy]-benzaldehyde is confirmed using spectroscopic techniques: proton Nuclear Magnetic Resonance (¹HNMR) and Mass Spectrometry (MS) []. These methods provide detailed information about the compound's structure and molecular weight, confirming its successful synthesis.

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